N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide
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Overview
Description
N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Cyclohexylation: The addition of a cyclohexyl group to the acetylated valine.
Prolinamide Formation: The formation of the prolinamide structure through a series of condensation reactions.
Methylidene Introduction:
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high product quality. Industrial production may also involve continuous flow processes and the use of automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylene-L-prolinamide
- N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methyl-L-prolinamide
Uniqueness
N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
874469-30-4 |
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Molecular Formula |
C20H33N3O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-cyclohexyl-2-methyl-4-methylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)17(21-15(4)24)18(25)23-12-14(3)11-20(23,5)19(26)22-16-9-7-6-8-10-16/h13,16-17H,3,6-12H2,1-2,4-5H3,(H,21,24)(H,22,26)/t17-,20-/m0/s1 |
InChI Key |
JILHIHNQMSXGCY-PXNSSMCTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC(=C)C[C@@]1(C)C(=O)NC2CCCCC2)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N1CC(=C)CC1(C)C(=O)NC2CCCCC2)NC(=O)C |
Origin of Product |
United States |
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